Belinostat-d5

Description

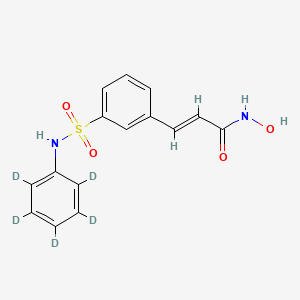

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O4S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(E)-N-hydroxy-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+/i1D,2D,3D,6D,7D |

InChI Key |

NCNRHFGMJRPRSK-HMUIAXRESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Belinostat-d5 as a Histone Deacetylase (HDAC) Inhibitor

Executive Summary

Belinostat is a potent, pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] Its deuterated analog, Belinostat-d5, serves as a critical tool in pharmaceutical research, primarily as an internal standard for pharmacokinetic and metabolic studies. The core mechanism of action of Belinostat-d5 as an HDAC inhibitor is functionally identical to that of Belinostat. This guide provides an in-depth exploration of this mechanism, detailing the molecular interactions, downstream cellular consequences, and the methodologies used to characterize its activity. By inhibiting HDAC enzymes, Belinostat alters gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[2][3][4]

Introduction to Histone Deacetylases in Oncology

The Role of Epigenetic Regulation in Cancer

Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. A key epigenetic mechanism is the post-translational modification of histone proteins, which package DNA into a condensed structure called chromatin. The acetylation status of lysine residues on histones is a critical determinant of chromatin structure and gene accessibility.

The HDAC Superfamily: Classification and Function

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[3][4] This deacetylation leads to a more compact chromatin structure, restricting access of transcription factors to DNA and thereby suppressing gene expression.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[4][5] HDACs are categorized into four main classes based on their homology to yeast enzymes. Belinostat is known as a pan-HDAC inhibitor because it targets the zinc-dependent enzymes of Class I, II, and IV.[6]

HDACs as Therapeutic Targets

The critical role of HDACs in silencing tumor suppressor genes makes them a compelling target for cancer therapy.[7] Inhibition of HDAC activity can restore the expression of these silenced genes, leading to a variety of anti-tumor effects, including cell cycle arrest, differentiation, and programmed cell death (apoptosis).[2][4] Several HDAC inhibitors, including Belinostat, have been developed and approved for clinical use.[5]

Belinostat: A Pan-HDAC Inhibitor

Chemical Structure and Properties

Belinostat, also known as PXD101, is a hydroxamate-type HDAC inhibitor.[6][8] The hydroxamic acid moiety is a key structural feature responsible for its potent inhibitory activity.

The Significance of the Hydroxamic Acid Moiety

The hydroxamic acid group acts as a zinc-binding group. It chelates the essential zinc ion (Zn²⁺) in the active site of HDAC enzymes, thereby blocking their catalytic activity. This interaction is fundamental to the mechanism by which Belinostat and other hydroxamate-based inhibitors function.

The Role of Deuteration: Understanding Belinostat-d5

Introduction to Isotopic Labeling

Deuteration is the process of replacing one or more hydrogen atoms in a molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[9] Because deuterium is twice as heavy as hydrogen, the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[9]

Primary Application of Belinostat-d5 in Pharmacokinetic Studies

The primary utility of Belinostat-d5 is not to alter the therapeutic mechanism but to serve as an ideal internal standard in analytical techniques like mass spectrometry.[10] Its slightly higher mass allows it to be distinguished from the non-deuterated drug, while its chemical properties remain virtually identical. This enables precise quantification of Belinostat in biological samples during preclinical and clinical development. While deuteration can sometimes be used to slow down drug metabolism (the "Kinetic Isotope Effect"), enhancing a drug's half-life, the principal application for Belinostat-d5 remains in bioanalysis.[9][11][][13]

Equivalence of Mechanism of Action with Belinostat

The five deuterium atoms in Belinostat-d5 do not interfere with the hydroxamic acid's ability to bind to the HDAC active site. Therefore, its mechanism of action as an HDAC inhibitor is considered equivalent to that of the parent compound, Belinostat.

Core Mechanism of Action of Belinostat as an HDAC Inhibitor

Molecular Interaction with the HDAC Active Site

Belinostat inhibits HDACs through a direct binding interaction. Molecular docking studies suggest an induced-fit mechanism where the enzyme's binding pocket undergoes a conformational change to accommodate the inhibitor.[14] The hydroxamic acid group of Belinostat enters the catalytic tunnel of the HDAC enzyme and chelates the zinc ion at the base, effectively inactivating the enzyme.

Caption: Belinostat's hydroxamic acid moiety chelates the zinc ion in the HDAC active site.

Downstream Cellular Effects of HDAC Inhibition

By inhibiting HDACs, Belinostat prevents the removal of acetyl groups from histones.[3][4] The resulting accumulation of acetylated histones (hyperacetylation) neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed, open chromatin structure (euchromatin), which allows for the transcription of previously silenced genes, including critical tumor suppressor genes like p21.[2][4]

HDACs also deacetylate numerous non-histone proteins that are involved in crucial cellular processes.[2][3] Belinostat's inhibitory action leads to the hyperacetylation of proteins such as the tumor suppressor p53 and the cytoskeletal protein α-tubulin. Acetylation can alter the stability, activity, and localization of these proteins, contributing to the overall anti-cancer effect.

Resultant Anti-Tumor Activities

The reactivation of tumor suppressor genes and modulation of non-histone protein function culminate in several anti-tumor activities.[2]

Belinostat induces programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] It upregulates the expression of pro-apoptotic proteins like Bim, Puma, and Noxa while downregulating anti-apoptotic proteins like Bcl-2, leading to caspase activation and cell death.[2][5]

Belinostat can cause cancer cells to arrest at various phases of the cell cycle, notably G2/M phase.[15][16] This is often mediated by the re-expression of cell cycle inhibitors like p21.[2]

The formation of new blood vessels, or angiogenesis, is crucial for tumor growth. Belinostat has been shown to inhibit angiogenesis, further contributing to its anti-tumor effects.[3][4]

Caption: The downstream cellular consequences of HDAC inhibition by Belinostat.

Experimental Protocols for Characterizing Belinostat Activity

In Vitro HDAC Inhibition Assay

This biochemical assay quantifies the potency of Belinostat in inhibiting HDAC enzyme activity, typically to determine its IC50 value (the concentration required to inhibit 50% of enzyme activity).

Methodology:

-

Reagent Preparation: Prepare a reaction buffer, a source of HDAC enzymes (e.g., recombinant human HDAC1 or HeLa nuclear extract), a fluorogenic HDAC substrate, and a developer solution.

-

Compound Dilution: Prepare a serial dilution of Belinostat-d5 in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the HDAC enzyme source to wells containing either the diluted Belinostat-d5 or a vehicle control.

-

Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a predetermined time (e.g., 60 minutes).

-

Development: Stop the deacetylation reaction and initiate the fluorescence signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore.

-

Detection: Measure the fluorescence intensity using a fluorometer (e.g., excitation 355 nm, emission 460 nm).

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of Protein Acetylation

This technique is used to visualize the increase in histone and non-histone protein acetylation in cells following treatment with Belinostat-d5.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a PTCL cell line) and treat with various concentrations of Belinostat-d5 for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and extract total protein or histone-specific fractions. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel (e.g., 15% Bis-Tris gel for histones).[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated protein (e.g., anti-acetyl-Histone H3 or anti-acetyl-α-tubulin). A loading control antibody (e.g., anti-β-actin or total Histone H3) should be used on the same blot.[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative increase in acetylation.

Cellular Apoptosis Assay using Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis after Belinostat-d5 treatment using Annexin V and Propidium Iodide (PI) staining.[19]

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with Belinostat-d5 or vehicle for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Belinostat-d5.

Caption: Experimental workflow for assessing apoptosis by Annexin V/PI flow cytometry.

Quantitative Data Summary

Belinostat demonstrates potent inhibitory activity across multiple HDAC isoforms, confirming its classification as a pan-HDAC inhibitor.

| HDAC Isoform | Class | IC50 (µM) |

| HDAC1 | I | 0.041 |

| HDAC2 | I | 0.125 |

| HDAC3 | I | 0.030 |

| HDAC8 | I | 0.216 |

| HDAC4 | II | 0.115 |

| HDAC6 | II | 0.082 |

| HDAC7 | II | 0.067 |

| HDAC9 | II | 0.128 |

| HeLa Lysate | - | 0.027 |

| Table 1: Inhibitory concentration (IC50) values of Belinostat against various HDAC isoforms and in a cell lysate. Data compiled from Khan N, et al. (2008).[20] |

Conclusion and Future Directions

Belinostat-d5, while primarily an analytical tool, functions through the well-established mechanism of its non-deuterated counterpart, Belinostat. As a pan-HDAC inhibitor, it induces widespread changes in the acetylation status of histone and non-histone proteins. This leads to the reactivation of silenced tumor suppressor genes and the modulation of key cellular pathways, ultimately resulting in the induction of apoptosis, cell cycle arrest, and other anti-tumor effects. The continued study of HDAC inhibitors like Belinostat is crucial for optimizing their use in combination therapies and expanding their application to other malignancies. Future research may focus on elucidating the specific roles of individual HDAC isoforms in different cancers to develop more targeted inhibitors with improved efficacy and reduced side effects.

References

-

Synapse. What is the mechanism of Belinostat?. Synapse. Published July 17, 2024. [Link]

-

National Center for Biotechnology Information. Belinostat. PubChem. [Link]

-

Synapse. What is Belinostat used for?. Patsnap Synapse. Published June 14, 2024. [Link]

-

Aetna. Belinostat (Beleodaq). Aetna. [Link]

-

Oncology News Central. Belinostat: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]

-

OncoLink. Belinostat (Beleodaq®). OncoLink. Published April 17, 2024. [Link]

-

Goubard, A, et al. The anticancer effect of the HDAC inhibitor belinostat is enhanced by inhibitors of Bcl-xL or Mcl-1 in ovarian cancer. Molecular Oncology. 2025;19(6). [Link]

-

BPS Bioscience. Belinostat (PXD101) HDAC. BPS Bioscience. [Link]

-

van der Heijden, J, et al. Schedule-Dependent Synergy Between the Histone Deacetylase Inhibitor Belinostat and the Dihydrofolate Reductase Inhibitor Pralatrexate in T-and B-cell Lymphoma Cells in vitro. Frontiers in Oncology. 2020;10. [Link]

-

Tolosa, P, et al. Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. International Journal of Molecular Sciences. 2024;25(13):7270. [Link]

-

Roy, U, et al. Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells. Molecular Carcinogenesis. 2023;62(10):1460-1472. [Link]

-

Woyach, JA, et al. Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer. Journal of Cancer Research and Clinical Oncology. 2014;140(1):69-78. [Link]

-

Verma, A, et al. Belinostat: A Histone Deacetylase Inhibitor for the Treatment of Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma. International Journal of Pharmaceutical Sciences and Research. 2016;7(11):4358-4366. [Link]

-

Hayward, D, et al. Protein domain movement involved in binding of belinostat and HPOB as inhibitors of histone deacetylase 6 (HDAC6): a hybrid automated-interactive docking study. Journal of Computer-Aided Molecular Design. 2025;39(7):577-590. [Link]

-

Atzrodt, J, et al. Deuterated drugs; where are we now?. Journal of Labelled Compounds and Radiopharmaceuticals. 2018;61(9):650-655. [Link]

-

ResearchGate. Special requirements for histone Western blot?. ResearchGate. Published March 28, 2017. [Link]

-

Jayakumari, S, et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 2019;9(24). [Link]

-

Reddy, DS. Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology. 2019;85(1):e59. [Link]

-

Garsed, DW, et al. Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics. 2012;7(8):875-883. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Published May 20, 2025. [Link]

-

Merck Millipore. HDAC Activity Assay Kit | 566328. Merck Millipore. [Link]

-

Shechter, D, et al. Extraction, purification and analysis of histones. Nature Protocols. 2007;2(6):1445-1457. [Link]

-

University of Iowa. Measuring Apoptosis using Annexin V and Flow Cytometry. University of Iowa. [Link]

-

Wegener, A, et al. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. 2019;4(24):20531-20537. [Link]

-

Alfa Chemistry. Deuterated Drug Development: Advanced Products & Tailored Solutions. Alfa Chemistry. [Link]

-

Timmins, Graham. The development of deuterium-containing drugs. Expert Opinion on Drug Discovery. 2014;9(2):155-167. [Link]

Sources

- 1. Belinostat (Beleodaq) [southcarolinablues.com]

- 2. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Belinostat used for? [synapse.patsnap.com]

- 5. The anticancer effect of the HDAC inhibitor belinostat is enhanced by inhibitors of Bcl‐xL or Mcl‐1 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Schedule-Dependent Synergy Between the Histone Deacetylase Inhibitor Belinostat and the Dihydrofolate Reductase Inhibitor Pralatrexate in T-and B-cell Lymphoma Cells in vitro [frontiersin.org]

- 7. oncolink.org [oncolink.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protein domain movement involved in binding of belinostat and HPOB as inhibitors of histone deacetylase 6 (HDAC6): a hybrid automated-interactive docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histone Modification [labome.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

Introduction: The Critical Role of Isotopic Labeling and Stability in Drug Research

An In-Depth Technical Guide to the Stability and Storage of Belinostat-d5

Belinostat is a potent pan-histone deacetylase (HDAC) inhibitor used in the treatment of hematological malignancies, particularly relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] As a member of the hydroxamic acid class of HDAC inhibitors, it functions by inducing the accumulation of acetylated histones, which leads to cell cycle arrest and apoptosis in transformed cells.[2][3] In the landscape of pharmaceutical research and development, the use of stable isotope-labeled internal standards is paramount for accurate quantification in bioanalytical studies. Belinostat-d5, a deuterated analog of Belinostat, serves this essential function, enabling precise measurements in pharmacokinetic and metabolic profiling.[4]

The integrity of any analytical or biological experiment hinges on the stability of the reagents used. For Belinostat-d5, a molecule with inherent chemical liabilities, understanding and controlling the conditions of its storage and handling are not mere procedural formalities; they are foundational to generating reliable, reproducible, and accurate data. This guide provides an in-depth examination of the factors influencing Belinostat-d5 stability, offering field-proven protocols and expert insights for researchers, scientists, and drug development professionals.

Section 1: Chemical Structure and Inherent Stability Liabilities

Belinostat's structure, characterized by a hydroxamic acid moiety, a sulfonamide linkage, and an olefinic bond, dictates its chemical behavior and susceptibility to degradation.[2] The deuteration in Belinostat-d5, typically on the phenyl ring, does not significantly alter these fundamental chemical properties but is critical for its use as an internal standard in mass spectrometry-based assays.

The primary points of vulnerability in the Belinostat molecule are:

-

The Hydroxamic Acid Group: This functional group is the zinc-binding motif responsible for HDAC inhibition. It is also highly susceptible to hydrolysis under both acidic and basic conditions.

-

The Sulfonamide Linkage: While generally more stable than the hydroxamic acid, this bond can also be cleaved under harsh conditions.

-

The Acrylamide Moiety: The double bond and adjacent carbonyl group are potential sites for oxidation and other addition reactions.

A 2021 study highlighted that Belinostat is particularly sensitive to acidic, basic, and oxidative stress conditions.[5] Impurities in Belinostat can arise from synthesis, storage, or degradation, including hydrolysis, oxidation, and photodegradation products.[1] This inherent reactivity necessitates stringent control over the compound's environment.

Major Degradation Pathways

The primary degradation pathways for Belinostat involve hydrolysis and oxidation. Understanding these routes is key to preventing the formation of impurities that could interfere with experimental results.

Caption: Primary degradation pathways of Belinostat-d5.

Section 2: Recommended Storage Conditions for Maximum Integrity

Proper storage is the first line of defense against degradation. The optimal conditions depend on whether the compound is in its solid (lyophilized powder) state or in a solution.

Solid Form Storage

For long-term preservation of Belinostat-d5 powder, stringent control of temperature and atmosphere is critical. While the commercially available lyophilized powder of non-deuterated Belinostat for injection is stored at controlled room temperature (20°C to 25°C), this is for a defined shelf-life under validated packaging conditions.[6][7] For research-grade Belinostat-d5, where long-term stability is paramount, more rigorous conditions are advised.

-

Temperature: The consensus among suppliers for research-grade Belinostat and its analogs is long-term storage at -20°C .[8][9] Some protocols even recommend storage at -80°C for maximum stability, especially for reference standards.

-

Atmosphere: Belinostat-d5 is susceptible to moisture-induced hydrolysis.[1] Therefore, it must be stored in a desiccated environment. The use of a desiccator or storage in tightly sealed containers with a desiccant is highly recommended. For deuterated compounds in general, storage under an inert atmosphere (e.g., argon or dry nitrogen) is a best practice to prevent both moisture absorption and atmospheric oxidation.[10][11]

-

Light: To prevent photodegradation, always store the compound in a light-resistant container. The FDA-approved packaging for Beleodaq® specifies retaining the product in its original package until use.[6]

Solution Storage

The stability of Belinostat-d5 decreases significantly once it is in solution. The choice of solvent and storage temperature are critical variables.

-

Solvent Choice: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for creating high-concentration stock solutions of Belinostat.[8] It is imperative to use anhydrous (dry) grade solvents to minimize water content and the risk of hydrolysis.

-

Temperature and Duration: Stock solutions in anhydrous DMSO or ethanol should be stored at -80°C for long-term stability (up to one year).[9] For shorter periods (up to one month), -20°C may be acceptable, but -80°C is strongly preferred to slow molecular motion and potential degradation kinetics.[9]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture from condensation and accelerate degradation. It is a critical and self-validating practice to aliquot the stock solution into single-use volumes immediately after preparation.

Summary of Storage Conditions

| Form | Temperature | Duration | Key Considerations |

| Solid Powder | -20°C | > 3 years[9] | Protect from light; store in a desiccated, inert atmosphere. |

| 20-25°C | Short-term | Permitted for clinical formulations, not ideal for long-term research standards.[6][7] | |

| Stock Solution | -80°C | ~ 1 year[9] | Use anhydrous solvent (e.g., DMSO); aliquot into single-use volumes. |

| (in anhydrous solvent) | -20°C | ~ 1 month[9] | Higher risk of degradation than at -80°C. Avoid for long-term storage. |

| Aqueous Solution | 15-25°C | < 12-36 hours[12][13][14] | Low stability; always prepare fresh before use. |

Section 3: Protocols for Handling and Solution Preparation

Adherence to meticulous handling procedures is essential to maintain the integrity of Belinostat-d5 from the vial to the experiment. The causality behind these steps is rooted in mitigating exposure to atmospheric moisture, oxygen, and light.

General Handling of Deuterated Compounds

Deuterated compounds, especially those that are hygroscopic, require careful handling to prevent isotopic dilution from atmospheric water and chemical degradation.[15]

-

Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of dry nitrogen or argon.[11]

-

Dry Glassware: All glassware, pipette tips, and other equipment must be thoroughly dried, for example, by oven-drying at 150°C for several hours and cooling in a desiccator before use.[15]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a self-validating workflow designed to minimize degradation and contamination.

-

Equilibration: Before opening, allow the vial of Belinostat-d5 powder to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder upon opening.

-

Weighing: In a controlled environment (ideally under inert gas), weigh the desired amount of powder using a calibrated analytical balance.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the powder. For example, to prepare a 10 mM solution from 1 mg of Belinostat-d5 (MW ≈ 323.4 g/mol , accounting for 5 deuterium atoms), add approximately 30.9 µL of DMSO.

-

Solubilization: Ensure complete dissolution by vortexing or brief sonication in a water bath. Visually inspect the solution to confirm there is no particulate matter.

-

Aliquoting: Immediately dispense the stock solution into single-use, light-protected polypropylene tubes. The volume per aliquot should correspond to the amount needed for a single experiment or a single day's work.

-

Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store them immediately at -80°C.

Workflow for Solution Preparation and Use

Caption: Recommended workflow for preparing and using Belinostat-d5 solutions.

Conclusion: A Foundation of Scientific Integrity

The chemical nature of Belinostat-d5 necessitates a rigorous and proactive approach to its storage and handling. As a Senior Application Scientist, my experience underscores that overlooking these fundamental procedures is a common source of experimental variability and failure. The principal threats to the compound's integrity—hydrolysis, oxidation, and photodegradation—are effectively mitigated by adhering to the protocols outlined in this guide.

Storing solid Belinostat-d5 at -20°C under desiccated, light-protected conditions and maintaining stock solutions in single-use aliquots at -80°C are the cornerstones of ensuring its long-term stability. By implementing these self-validating systems, researchers can be confident in the chemical fidelity of their Belinostat-d5 standard, thereby upholding the accuracy and integrity of their scientific findings.

References

-

Oncology News Central. Belinostat: uses, dosing, warnings, adverse events, interactions. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Beleodaq® (belinostat) for injection, for intravenous administration - accessdata.fda.gov. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). 206256Orig1s000 - accessdata.fda.gov. Available at: [Link]

-

Mehta, L., et al. (2021). Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Drugs.com. Belinostat Monograph for Professionals. Available at: [Link]

-

DailyMed - National Library of Medicine. Label: BELEODAQ- belinostat injection, powder, lyophilized, for solution. Available at: [Link]

-

Veeprho. Belinostat Impurities and Related Compound. Available at: [Link]

-

PubChem - National Institutes of Health. Belinostat | C15H14N2O4S | CID 6918638. Available at: [Link]

-

Beleodaq®. How Supplied/Storage and Handling - for Healthcare Professionals (HCPs). Available at: [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. Available at: [Link]

-

National Center for Biotechnology Information. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Available at: [Link]

-

ACS Publications. Rationalizing the Formation of Belinostat Solvates with Experimental Screening and Computational Predictions. Available at: [Link]

-

MDPI. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Available at: [Link]

-

Semantic Scholar. A VALIDATED STABILITY INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BELINOSTAT AND ITS DEGRADATION IMPURITIES BY RP-HPLC. Available at: [Link]

-

National Center for Biotechnology Information. An Overview of Naturally Occurring Histone Deacetylase Inhibitors. Available at: [Link]

-

Ephor. Patient compliance with drug storage recommendations. Available at: [Link]

-

Wikipedia. Histone deacetylase inhibitor. Available at: [Link]

-

Nanalysis. Deuterated Solvents. Available at: [Link]

-

ResearchGate. Identification and characterization of new degradation products of belinostat using UHPLC-Q-TOF-MS/MS and in silico toxicity prediction. Available at: [Link]

-

Scribd. Degradation of Belinostat. Available at: [Link]

-

National Center for Biotechnology Information. Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells. Available at: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. Belinostat Supplier | CAS 866323-14-0 | Tocris Bioscience [tocris.com]

- 9. selleckchem.com [selleckchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromservis.eu [chromservis.eu]

- 12. oncologynewscentral.com [oncologynewscentral.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. DailyMed - BELEODAQ- belinostat injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Isotopic Labeling of Belinostat (PXD101)

Topic: Isotopic Labeling of Belinostat and its Significance Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Bioanalytical Applications, and Metabolic Significance

Executive Summary

Belinostat (PXD101) is a pan-histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma (PTCL).[1][2][3] Its pharmacokinetics (PK) are characterized by rapid elimination and extensive metabolism, primarily via glucuronidation by UGT1A1.[1] This metabolic volatility necessitates high-precision bioanalytical assays.

This guide details the strategic incorporation of stable isotopes (Deuterium,

Chemical Architecture & Labeling Strategy

The Belinostat Scaffold

Belinostat consists of three pharmacophores:

-

Hydroxamic Acid Head Group: Chelates the Zinc ion in the HDAC active site (labile, metabolically active).

-

Cinnamic Linker: Provides the necessary length for channel occupancy.

-

Sulfonamide Surface Recognition Cap: The hydrophobic moiety that sits at the rim of the enzyme pocket.

Strategic Isotope Placement

To create a robust Internal Standard, the isotopic label must be placed in a metabolically stable position that does not undergo exchange in protic solvents.

-

Optimal Site: The N-phenyl ring of the sulfonamide cap.

-

Isotope Choice: Deuterium (

) or Carbon-13 ( -

Why: The hydroxamic acid group is subject to hydrolysis and glucuronidation. Labeling the phenyl ring ensures the mass shift is retained in the major metabolite (Belinostat-glucuronide), allowing for potential metabolite tracking, and prevents "label loss" during fragmentation in MS/MS.

Experimental Protocol: Synthesis of Belinostat-d5

This protocol describes the synthesis of Belinostat-d5 (labeled on the sulfonamide phenyl ring). This route is preferred for its high isotopic incorporation efficiency (>99%) and use of commercially available Aniline-d5.

Retrosynthetic Analysis

The synthesis relies on the sulfonylation of Aniline-d5 with 3-(chlorosulfonyl)benzoic acid, followed by hydroxamate formation.

Step-by-Step Synthesis Workflow

Reagents:

-

Starting Material A: 3-(Chlorosulfonyl)benzoic acid

-

Label Source B: Aniline-d5 (CAS: 4165-61-1)

-

Reagent C: Hydroxylamine hydrochloride (

) -

Solvents: Dichloromethane (DCM), Methanol (MeOH), THF.

Procedure:

-

Sulfonamide Coupling (The Labeling Step):

-

Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM.

-

Add Pyridine (2.0 eq) as a base.

-

Dropwise add Aniline-d5 (1.1 eq) at 0°C.

-

Stir at Room Temperature (RT) for 4 hours.

-

Mechanism:[4][5][6] Nucleophilic attack of the deuterated amine on the sulfonyl chloride.

-

Workup: Acidify with 1N HCl, extract with EtOAc. Dry over

. -

Product: 3-(phenyl-d5-sulfamoyl)benzoic acid.

-

-

Methyl Esterification:

-

Reflux the intermediate in MeOH with catalytic

for 12 hours. -

Evaporate solvent to yield Methyl 3-(phenyl-d5-sulfamoyl)benzoate.

-

-

Hydroxamate Formation:

-

Prepare fresh hydroxylamine solution (KOH in MeOH +

). -

Add the methyl ester intermediate to the hydroxylamine solution at 0°C.

-

Stir for 2 hours.

-

Purification: Neutralize with acetic acid. Precipitate the product with cold water. Recrystallize from EtOH/Water.

-

Synthesis Pathway Diagram

Caption: Figure 1. Synthetic route for Belinostat-d5 incorporating a stable deuterium label on the sulfonamide phenyl ring.

Bioanalytical Application: LC-MS/MS Quantification

The primary utility of Belinostat-d5 is as an Internal Standard (IS) for quantifying Belinostat in human plasma. Due to the rapid glucuronidation of the drug, matrix effects in patient plasma can vary significantly. A structural analog (like Oxamflatin) cannot compensate for ionization suppression as effectively as a co-eluting SIL-IS.

Validated Extraction Protocol (Protein Precipitation)

Objective: Extract Belinostat from plasma while removing proteins that foul the LC column.

-

Sample Prep:

-

Aliquot 50 µL of patient plasma into a 1.5 mL Eppendorf tube.

-

Add 10 µL of Belinostat-d5 Working Solution (500 ng/mL in 50% MeOH).

-

Note: The IS is added before any extraction to account for recovery losses.

-

-

Precipitation:

-

Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex vigorously for 60 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

-

Reconstitution:

-

Transfer 100 µL of supernatant to a clean vial.

-

Dilute with 100 µL of water (to match initial mobile phase strength).

-

Inject 5 µL into the LC-MS/MS.

-

LC-MS/MS Parameters

| Parameter | Setting |

| Column | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3.0 min |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

| MRM (Analyte) | m/z 319.1 → 223.1 (Belinostat) |

| MRM (IS) | m/z 324.1 → 228.1 (Belinostat-d5) |

Data Logic: The mass shift of +5 Da (Phenyl-d5) avoids "cross-talk" between the analyte and IS channels. The retention times will be identical, ensuring the IS experiences the exact same matrix suppression/enhancement as the drug.

Bioanalytical Workflow Diagram

Caption: Figure 2. LC-MS/MS bioanalytical workflow using Belinostat-d5 to normalize extraction recovery and matrix effects.

Metabolic Significance & Clinical Relevance[1][4][5]

The UGT1A1 Bottleneck

Belinostat is primarily cleared via hepatic glucuronidation mediated by UGT1A1 .[7]

-

Pathway: Belinostat

Belinostat-O-Glucuronide. -

Polymorphism: Patients with the UGT1A1*28 allele (Gilbert's Syndrome) have reduced glucuronidation capacity, leading to higher Belinostat exposure and increased toxicity (thrombocytopenia).

Why Isotopic Labeling Matters Here

-

Metabolite Identification: When using Belinostat-d5 in metabolic studies, the retention of the +5 Da shift in the glucuronide metabolite confirms the structure of the conjugate (proving the glucuronide is attached to the hydroxamate, not the sulfonamide).

-

Precision Dosing: Because PK variability is high due to UGT1A1 genetics, clinical monitoring requires assays with precision <5% CV. Only SIL-IS methods can reliably achieve this by correcting for the variable plasma composition in liver-impaired patients.

Metabolic Pathway Diagram

Caption: Figure 3. Metabolic disposition of Belinostat via UGT1A1.[1][2][4][5][8][9] Enzyme deficiency leads to drug accumulation.

References

-

FDA Label (Beleodaq). (2014).[2] Prescribing Information for Belinostat.[1][3][10][11][12] U.S. Food and Drug Administration.[2] Link

-

Wang, L. Z., et al. (2013).[9] "Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients."[4][5][7] PLOS ONE. Link

-

Sameshima, T., et al. (2010). "A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients." Journal of Chromatography B. Link

-

MedChemExpress. (2024). Belinostat-d5 Product Information.Link

-

Nucleosyn. (2024). Stable Isotope Labeled [13C6]-Belinostat.[10]Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Belinostat - Wikipedia [en.wikipedia.org]

- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One [journals.plos.org]

- 6. CN102786448B - Method of synthesizing belinostat - Google Patents [patents.google.com]

- 7. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One [journals.plos.org]

- 9. Combined use of irinotecan with histone deacetylase inhibitor belinostat could cause severe toxicity by inhibiting SN-38 glucuronidation via UGT1A1 | Oncotarget [oncotarget.com]

- 10. Purchase [13C6]-Belinostat [nucleosyn.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Quantitative Analysis of Belinostat in Human Plasma using a Validated LC-MS/MS Method with Belinostat-d5 as an Internal Standard

Application Note and Protocol

Authored by: A Senior Application Scientist

Introduction

Belinostat, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant clinical activity in the treatment of various hematological malignancies and solid tumors, including its approval for relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and transcription factors.[3] This results in an open chromatin structure, transcriptional activation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis in cancer cells.[2][3]

Given its therapeutic importance, a robust and reliable analytical method for the quantification of Belinostat in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5][6]

This application note details a comprehensive and validated LC-MS/MS method for the quantitative analysis of Belinostat in human plasma. The method employs a stable isotope-labeled internal standard, Belinostat-d5, to ensure the highest degree of accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[7] The protocol herein is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring data integrity and reliability for clinical and non-clinical studies.[8][9]

Principle of the Method

The methodology is based on the selective extraction of Belinostat and its deuterated internal standard, Belinostat-d5, from human plasma via protein precipitation. This sample preparation technique is efficient in removing the bulk of plasma proteins, which can interfere with the analysis.[10][11][12] Following extraction, the analytes are separated chromatographically on a reverse-phase C18 column and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides a reliable means of quantification, as it experiences similar ionization and matrix effects.[7]

Materials and Reagents

| Material | Supplier | Grade |

| Belinostat | Commercially Available | ≥98% purity |

| Belinostat-d5 | Commercially Available | ≥98% purity, isotopic purity ≥99% |

| Acetonitrile | Fisher Scientific | LC-MS Grade |

| Formic Acid | Sigma-Aldrich | LC-MS Grade |

| Water | Milli-Q® system | 18.2 MΩ·cm |

| Human Plasma (K2EDTA) | BioIVT | Pooled, screened |

| 96-well Protein Precipitation Plates | Thermo Fisher Scientific | |

| 96-well Collection Plates | Waters | |

| Sealing Mats | Waters |

Instrumentation and Analytical Conditions

Liquid Chromatography

-

System: Waters ACQUITY UPLC I-Class System or equivalent[13]

-

Flow Rate: 0.4 mL/min[13]

-

Injection Volume: 5 µL

-

Gradient Program:

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.0 | 5 | 95 |

| 3.1 | 95 | 5 |

| 4.0 | 95 | 5 |

Mass Spectrometry

-

System: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent[13]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 150 L/hr

-

Collision Gas: Argon

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Belinostat | 319.1 | 93.0 | 30 | 25 |

| Belinostat-d5 | 324.1 | 98.0 | 30 | 25 |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Belinostat primary stock solution with a 50:50 (v/v) acetonitrile:water mixture to create concentrations for spiking into plasma for the calibration curve.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Belinostat-d5 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Sample Preparation: Protein Precipitation

The choice of protein precipitation is justified by its simplicity, speed, and effectiveness in removing a significant portion of plasma proteins, which is crucial for robust LC-MS/MS analysis.[10][11] Acetonitrile is a commonly used and effective precipitating agent.[11][12]

Caption: Protein precipitation sample preparation workflow.

Step-by-Step Protocol:

-

To 50 µL of human plasma (calibration standards, quality controls, or unknown samples) in a 96-well plate, add 150 µL of the internal standard working solution (100 ng/mL Belinostat-d5 in acetonitrile).[18]

-

Seal the plate and vortex for 1 minute to ensure thorough mixing and protein precipitation.[12]

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.

-

Add 100 µL of water containing 0.1% formic acid to the supernatant. This step is crucial to ensure the composition of the sample is similar to the initial mobile phase conditions, promoting better peak shape and retention.

-

Seal the collection plate and vortex briefly. The samples are now ready for injection into the LC-MS/MS system.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with the FDA guidelines to ensure its reliability for its intended purpose.[8][9] The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify Belinostat from endogenous matrix components and other potential interferences. This is evaluated by analyzing at least six different lots of blank human plasma.[9]

-

Calibration Curve: A calibration curve should be prepared by spiking known concentrations of Belinostat into blank plasma. The curve should have a minimum of six non-zero standards and a blank. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in replicate (n=6) on three separate days. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% for LLOQ).[1]

-

Matrix Effect: Evaluated by comparing the response of Belinostat in post-extraction spiked blank plasma from at least six different sources to the response of a neat solution. The CV% of the IS-normalized matrix factor should be ≤ 15%.

-

Recovery: The extraction efficiency of Belinostat and Belinostat-d5 from the plasma matrix. It is determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.

-

Stability: The stability of Belinostat in plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.

Validation Summary Table (Example Data)

| Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (300 ng/mL) | High QC (800 ng/mL) | Acceptance Criteria |

| Intra-day Precision (CV%) | 8.5 | 6.2 | 4.5 | 3.8 | ≤15% (≤20% for LLOQ) |

| Intra-day Accuracy (%) | 105.2 | 98.7 | 101.3 | 97.5 | 85-115% (80-120% for LLOQ) |

| Inter-day Precision (CV%) | 10.2 | 8.1 | 6.3 | 5.5 | ≤15% (≤20% for LLOQ) |

| Inter-day Accuracy (%) | 102.8 | 99.5 | 100.8 | 98.2 | 85-115% (80-120% for LLOQ) |

| Recovery (%) | - | 85.2 | 88.1 | 86.5 | Consistent and reproducible |

| Matrix Effect (CV%) | - | 7.8 | 6.5 | 5.9 | ≤15% |

Application to Pharmacokinetic Studies

This validated LC-MS/MS method is highly suitable for the analysis of Belinostat in plasma samples from pharmacokinetic studies.[1] The wide linear dynamic range allows for the accurate determination of Belinostat concentrations over time following administration, enabling the calculation of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Belinostat is known to be extensively metabolized, primarily through glucuronidation by UGT1A1.[19][20][21] While this method focuses on the parent drug, the chromatographic conditions can be adapted to simultaneously quantify major metabolites if required.[16]

Sources

- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Belinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Pharmacokinetic and pharmacodynamic properties of an oral formulation of the histone deacetylase inhibitor Belinostat (PXD101) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. bioagilytix.com [bioagilytix.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fda.gov [fda.gov]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 11. agilent.com [agilent.com]

- 12. filtrous.com [filtrous.com]

- 13. Development of an UPLC-MS/MS method for quantitative analysis of abexinostat levels in rat plasma and application of pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. targetmol.com [targetmol.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. oncologynewscentral.com [oncologynewscentral.com]

Developing a validated bioanalytical method with Belinostat-d5

Application Note: High-Sensitivity LC-MS/MS Quantitation of Belinostat in Human Plasma Using Belinostat-d5

Abstract

This guide details the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Belinostat (PXD101) in human plasma.[1] Utilizing Belinostat-d5 as a stable isotope-labeled internal standard (SIL-IS), this protocol addresses specific challenges associated with hydroxamic acid instability and matrix suppression. The method is designed to meet FDA (2018) and ICH M10 bioanalytical method validation guidelines, offering a linear range of 2–2000 ng/mL with a run time of under 6 minutes.

Introduction & Scientific Rationale

Belinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma (PTCL).[2][3][4] Its mechanism involves the chelation of zinc ions in the active site of HDACs via a hydroxamic acid moiety, leading to the accumulation of acetylated histones and subsequent tumor cell apoptosis.

Bioanalytical Challenges:

-

Hydroxamic Acid Instability: The active moiety is susceptible to hydrolysis and enzymatic degradation in plasma. Strict temperature control and pH stabilization are critical.

-

Matrix Effects: Plasma phospholipids can cause ion suppression. The use of Belinostat-d5 is non-negotiable for correcting signal variability and recovery losses during protein precipitation.

-

Polarity: Belinostat is moderately polar (logP ~1.6), requiring a balanced chromatographic retention strategy to separate it from early-eluting interferences without excessive run times.

Method Development Strategy

Mass Spectrometry Optimization

Belinostat ionizes efficiently in positive electrospray ionization (ESI+) mode due to the protonation of the sulfonamide nitrogen and the amide linkage.

-

Precursor Ion Selection: The protonated molecule

is observed at m/z 319.1 . -

Product Ion Selection: Collision-Induced Dissociation (CID) yields a dominant fragment at m/z 93.1 , corresponding to the aniline moiety (

) formed by the cleavage of the sulfonamide bond. -

Internal Standard (Belinostat-d5): The deuterated standard typically carries the label on the phenyl ring of the sulfonamide side. Consequently, the precursor shifts to m/z 324.1 , and the corresponding fragment shifts to m/z 98.1 .

Chromatographic Conditions

A Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) column is selected for its stability at high pH and superior peak shape for basic compounds. However, an acidic mobile phase (0.1% Formic Acid) is chosen here to stabilize the hydroxamic acid group and enhance positive ionization.

Experimental Protocol

Reagents & Materials[4][5][6][7][8]

-

Reference Standards: Belinostat (>99% purity), Belinostat-d5 (>98% isotopic purity).

-

Matrix: Drug-free human plasma (K2EDTA).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

Stock Solution Preparation

-

Belinostat Stock (1.0 mg/mL): Dissolve 10 mg Belinostat in 10 mL DMSO. Note: DMSO is preferred over MeOH for stock stability. Store at -70°C.

-

Belinostat-d5 IS Stock (100 µg/mL): Dissolve 1 mg in 10 mL DMSO.

-

IS Working Solution (ISWS): Dilute IS Stock with 50:50 ACN:Water to 500 ng/mL.

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen over LLE for throughput, as Belinostat recovery is high (>90%) with ACN precipitation.

-

Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate or microcentrifuge tube.

-

IS Addition: Add 20 µL of IS Working Solution (500 ng/mL). Vortex gently.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Agitation: Vortex for 2 minutes at high speed.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a clean plate. Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase composition).

LC-MS/MS Parameters

LC Gradient Table:

| Time (min) | Flow Rate (mL/min) | %A (0.1% FA in Water) | %B (ACN) | Curve |

|---|---|---|---|---|

| 0.00 | 0.40 | 95 | 5 | Initial |

| 0.50 | 0.40 | 95 | 5 | Hold |

| 3.00 | 0.40 | 10 | 90 | Linear |

| 4.00 | 0.40 | 10 | 90 | Wash |

| 4.10 | 0.40 | 95 | 5 | Re-equilibrate |

| 5.50 | 0.40 | 95 | 5 | End |

MS/MS Transitions (MRM):

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Belinostat | 319.1 | 93.1 | 35 | 28 |

| Belinostat-d5 | 324.1 | 98.1 | 35 | 28 |

Method Validation (FDA/ICH M10 Compliance)

The following validation parameters define the "Self-Validating System" required for regulatory submission.

Accuracy & Precision

-

Protocol: Analyze 6 replicates at 4 levels: LLOQ (2 ng/mL), Low QC (6 ng/mL), Mid QC (800 ng/mL), High QC (1600 ng/mL).

-

Acceptance Criteria:

-

Mean accuracy: ±15% (±20% at LLOQ).

-

Precision (%CV): ≤15% (≤20% at LLOQ).

-

Linearity

-

Range: 2.0 to 2000 ng/mL.

-

Weighting:

linear regression. -

Criteria:

; back-calculated standards within ±15%.

Matrix Effect & Recovery

-

Matrix Factor (MF): Compare peak area of post-extraction spiked plasma vs. neat solution.

-

Target: IS-normalized MF should be close to 1.0 (0.85–1.15).

-

-

Recovery: Compare pre-extraction spiked plasma vs. post-extraction spiked samples.

-

Target: Consistent recovery (>80%) across QC levels.

-

Stability

-

Bench-top: 4 hours at room temperature (critical for hydroxamic acid).

-

Freeze-Thaw: 3 cycles (-70°C to RT).

-

Autosampler: 24 hours at 4°C.

Visualizations

Diagram 1: Bioanalytical Workflow Logic

This diagram illustrates the critical path from sample receipt to data generation, highlighting the "Self-Validating" QC checkpoints.

Caption: Figure 1. Step-by-step bioanalytical workflow ensuring data integrity via internal standard normalization and QC gating.

Diagram 2: Fragmentation & MRM Logic

This conceptual diagram visualizes the mass transition logic used for selectivity.

Caption: Figure 2. MRM transition logic. The d5-label on the phenyl ring shifts the product ion from 93.1 to 98.1, ensuring specificity.

Expert Insights & Troubleshooting

-

Isotopic Purity: Ensure your Belinostat-d5 has an isotopic purity of

. If the d0 (unlabeled) contribution in the IS is >0.5%, it will cause a "ghost peak" in the analyte channel, artificially inflating the LLOQ. -

Ghost Peaks: Hydroxamic acids can chelate metal ions in the LC system. If you observe tailing or poor sensitivity, passivate the LC system with 0.1% EDTA or use a PEEK-lined column.

-

Carryover: Due to the sulfonamide moiety, Belinostat can stick to the injector needle. Use a strong needle wash comprising ACN:IPA:Water:FA (40:40:20:0.1) to eliminate carryover.

References

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018).[5] Available at: [Link]

-

European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6918638, Belinostat. (2023). Available at: [Link]

-

Wang, L. Z., et al. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma.[1] Journal of Chromatography B, 934, 83-91. (2013).[6] Available at: [Link]

Sources

- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nebiolab.com [nebiolab.com]

- 6. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research - PubMed [pubmed.ncbi.nlm.nih.gov]

How to use Belinostat-d5 in preclinical animal models

Application Note: Strategic Utilization of Belinostat-d5 in Preclinical Pharmacokinetics and Bioanalysis

Abstract

Belinostat (PXD101) is a pan-histone deacetylase (HDAC) inhibitor characterized by rapid clearance and extensive hepatic glucuronidation via UGT1A1.[1] Belinostat-d5 , the stable isotopically labeled (SIL) analog, is the critical tool for normalizing these variables in preclinical models. This guide details the application of Belinostat-d5 primarily as an Internal Standard (IS) for LC-MS/MS bioanalysis to correct for matrix effects and ionization suppression. Secondarily, it outlines the use of Belinostat-d5 as a pharmacological probe to investigate Kinetic Isotope Effects (KIE) on metabolic stability.

Part 1: Scientific Rationale & Mechanism

The Bioanalytical Challenge: UGT1A1 Glucuronidation

Belinostat is heavily metabolized by UGT1A1 into Belinostat-Glucuronide.[2][3] In electrospray ionization (ESI), glucuronide metabolites are labile; they can undergo "in-source fragmentation," converting back to the parent ion inside the mass spectrometer.

-

Risk: If the glucuronide and parent drug co-elute, the mass spectrometer cannot distinguish between the "real" parent drug and the "fragmented" glucuronide, leading to gross overestimation of drug concentration.

-

The Belinostat-d5 Solution: As a structural twin with a +5 Da mass shift, Belinostat-d5 co-elutes with the parent but provides a distinct mass transition. It experiences the exact same ionization suppression and matrix effects, providing a perfect normalization ratio.

The Deuterium Switch (Metabolic Stability)

When used as a test article (dosed directly to animals), Belinostat-d5 can demonstrate the Kinetic Isotope Effect. Replacing hydrogen with deuterium at metabolic "soft spots" (typically the phenyl ring) increases the bond strength (C-D vs C-H), potentially slowing down metabolism by UGT1A1 or CYPs.

Part 2: Visual Workflows (Graphviz)

Figure 1: High-Throughput Bioanalytical Workflow

Caption: Step-by-step protocol for processing plasma samples using Belinostat-d5 as the Internal Standard to ensure quantitative accuracy.

Figure 2: Metabolic Interference & Resolution Logic

Caption: Logic map illustrating the critical separation of the labile Glucuronide metabolite from the Parent/IS to prevent data corruption.

Part 3: Experimental Protocols

Protocol A: Preclinical Formulation & Dosing

Note: This protocol applies to dosing the Parent drug (for PK studies) or Belinostat-d5 (for KIE studies).

1. Vehicle Selection: Belinostat has poor aqueous solubility. Do not use simple saline.

-

Clinical Standard: L-Arginine buffer (creates a water-soluble salt).

-

Preclinical (Mouse/Rat):

-

Option A (Preferred): 10% DMSO + 30% PEG400 + 60% PBS (pH 7.4).

-

Option B: 20 mg/mL L-Arginine in water (Add Belinostat, stir until dissolved, adjust pH to 9.0).

-

2. Dosing Parameters:

-

IV Bolus: 10–25 mg/kg (Mouse). Administer via tail vein.

-

IP Injection: 20–50 mg/kg.

-

Volume: Max 5 mL/kg (IV) or 10 mL/kg (IP).

Protocol B: Sample Preparation (Bioanalysis)

Objective: Extract Belinostat from plasma while adding Belinostat-d5 as the internal standard.

Reagents:

-

IS Stock Solution: Belinostat-d5 (1 mg/mL in DMSO). Store at -20°C.

-

Working IS Solution: Dilute Stock to 100 ng/mL in Acetonitrile (ACN).

Steps:

-

Thaw plasma samples on wet ice (keep cold to prevent ex vivo glucuronide hydrolysis).

-

Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Protein Precipitation: Add 200 µL of Working IS Solution (Cold ACN containing Belinostat-d5).

-

Why? Adding IS directly to the crash solvent ensures immediate mixing and precipitation.

-

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on C18 columns).

Protocol C: LC-MS/MS Methodology

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

1. Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode.

-

Dwell Time: 50 ms.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |

| Belinostat | 319.1 [M+H]+ | 222.1 | 30 | 25 |

| Belinostat-d5 | 324.1 [M+H]+ | 227.1 | 30 | 25 |

| Belinostat-Gluc | 495.1 [M+H]+ | 319.1 | 40 | 15 |

Note: Monitor the Glucuronide channel (495->319) to ensure it is chromatographically separated from the parent peak.

2. Chromatography (HPLC/UPLC)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 0.5 | 5 | Load Sample |

| 3.0 | 95 | Elute Analytes |

| 3.5 | 95 | Wash Column |

| 3.6 | 5 | Re-equilibrate |

| 5.0 | 5 | End Run |

Part 4: Data Analysis & Interpretation

1. Calculation:

Quantification is performed using the Area Ratio :

2. Acceptance Criteria (FDA Bioanalytical Guidelines):

-

IS Response: The IS peak area in samples should be within ±50% of the average IS response in calibration standards. Drastic drops indicate matrix suppression.

-

Retention Time: The retention time of Belinostat-d5 must match Belinostat within ±0.05 min.

3. Troubleshooting "Crosstalk":

-

Inject a "Blank + IS" sample. If you see a peak in the Belinostat (319->222) channel, your d5 standard contains unlabeled impurities.

-

Inject a "High Concentration Belinostat (No IS)" sample. If you see a peak in the d5 channel (324->227), the naturally occurring isotopes of Belinostat are interfering. Adjust the mass transitions or lower the upper limit of quantification (ULOQ).

References

-

Assay Development & Validation: Wang, L. Z., et al. (2013). "LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma." Journal of Chromatography B.

-

Metabolic Pathway (UGT1A1): Wang, L. Z., et al. (2013).[2][3] "Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients."[2][3] PLoS ONE.

-

Preclinical Pharmacology: FDA Center for Drug Evaluation and Research. (2014).[5] "Pharmacology Review: Beleodaq (Belinostat)." Application Number: 206256Orig1s000.

-

Chemical Properties & Vehicle: Cayman Chemical.[6] "Belinostat Product Information & Solubility."

Sources

- 1. UGT genotyping in belinostat dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Metabolite Identification Studies Using Belinostat-d5

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Belinostat-d5, a stable isotope-labeled internal standard, for the robust identification and structural elucidation of Belinostat metabolites. Belinostat, a potent histone deacetylase (HDAC) inhibitor, undergoes extensive metabolism, making a thorough understanding of its biotransformation pathways critical for evaluating its efficacy and safety profile. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, sample preparation, and analytical methodologies, ensuring a self-validating and trustworthy workflow. We present detailed protocols for in vitro metabolism studies using human liver microsomes and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), leveraging the unique advantages conferred by a deuterated internal standard.

Scientific Foundation: Belinostat and the Imperative for Metabolite Identification

Belinostat: Mechanism and Clinical Significance

Belinostat (brand name Beleodaq®) is a hydroxamic acid-based pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] By removing acetyl groups from histones, HDACs promote a condensed chromatin structure, leading to transcriptional repression.[4] In many cancers, this process aberrantly silences tumor suppressor genes.[3]

Belinostat counters this by inhibiting HDAC activity, leading to the accumulation of acetylated histones.[5][6] This fosters a more open chromatin state, reactivating the expression of tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in malignant cells.[3][4][7]

The Metabolic Landscape of Belinostat

The clinical pharmacokinetics of Belinostat are heavily influenced by its extensive biotransformation.[8][9] Over 98% of the drug is metabolized before excretion.[1] Understanding these metabolic pathways is mandated by regulatory bodies like the FDA to identify potentially active or toxic metabolites and to understand drug-drug interaction risks.[10][11][12]

Belinostat is metabolized through several key pathways:

-

Phase II Glucuronidation: This is the predominant metabolic route.[8][13][14] The enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) is primarily responsible for conjugating a glucuronic acid moiety to the hydroxamate group of Belinostat.[1][14][15] The resulting metabolite, Belinostat glucuronide, is the major form detected in plasma and urine and is considered inactive.[1][8][14]

-

Phase I CYP450-Mediated Oxidation: Minor contributions to Belinostat metabolism are made by Cytochrome P450 enzymes, including CYP2A6, CYP2C9, and CYP3A4.[1]

-

Other Biotransformations: Additional identified pathways include methylation to form Methyl Belinostat and hydrolysis or reduction of the hydroxamic acid group to form Belinostat Amide and Belinostat Acid.[1][13][14][16]

Caption: Major metabolic pathways of Belinostat.

The Strategic Advantage of Belinostat-d5 in Metabolite Discovery

Metabolite identification in complex biological matrices (plasma, urine, microsomal incubates) is an analytical challenge due to the presence of thousands of endogenous compounds. A stable isotope-labeled (SIL) version of the parent drug, such as Belinostat-d5, is an indispensable tool that transforms this challenge into a straightforward data-mining exercise.

Why Deuterium Labeling is a Superior Approach

The core principle of using a SIL internal standard is that it behaves almost identically to the unlabeled drug during sample extraction and chromatographic separation, but is easily distinguishable by a mass spectrometer.[17] Belinostat-d5, where five hydrogen atoms on the phenyl ring are replaced with deuterium, offers several key advantages:

-

Confident Identification: Any true drug-related metabolite will appear as a "doublet" or pair of peaks in the mass spectrum: one for the metabolite and one for its d5-labeled counterpart, separated by a constant mass difference of 5 Daltons. This allows for rapid filtering of drug-related material from background noise.

-

Structural Elucidation: During tandem mass spectrometry (MS/MS), the deuterium atoms are retained on the fragments. By comparing the fragmentation patterns of the labeled and unlabeled metabolites, one can pinpoint the site of metabolic modification. A 5 Da shift in a fragment ion confirms that the modification did not occur on the phenyl ring.

-

Co-elution and Peak Pairing: Since deuteration has a negligible effect on polarity, the labeled and unlabeled compounds co-elute. This tight chromatographic alignment simplifies the data analysis process of pairing the doublets.

-

Enhanced Quantitation: Belinostat-d5 serves as an ideal internal standard for quantitative assays, correcting for variations in sample preparation and instrument response.[18][19]

-

Safety: Unlike radioactive isotopes (e.g., ¹⁴C, ³H), stable isotopes like deuterium are non-radioactive and pose no safety risk, making them suitable for use in human studies.[20]

Caption: Workflow for metabolite identification using a SIL standard.

Mass Properties of Belinostat and Belinostat-d5

The precise mass difference between the parent drug and its SIL version is the foundation of this analytical strategy.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Mass Shift (Da) |

| Belinostat | C₁₅H₁₄N₂O₄S | 318.0678 | 319.0750 | 317.0604 | N/A |

| Belinostat-d5 | C₁₅H₉D₅N₂O₄S | 323.0993 | 324.1065 | 322.0919 | +5.0315 |

Experimental Protocols

Protocol 1: In Vitro Metabolite Generation with Human Liver Microsomes (HLM)

Rationale: HLM are subcellular fractions containing a high concentration of Phase I (CYP450) and Phase II (UGT) enzymes, making them a standard and reliable system for preclinical metabolism studies.[21] This protocol uses a 1:1 mixture of Belinostat and Belinostat-d5 to generate metabolites for identification.

Materials:

-

Belinostat and Belinostat-d5

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

Ice-cold Acetonitrile (ACN) with 0.1% formic acid

-

Purified Water (LC-MS Grade)

Procedure:

-

Prepare Stock Solutions:

-

Create a 10 mM stock solution of Belinostat in DMSO.

-

Create a 10 mM stock solution of Belinostat-d5 in DMSO.

-

Combine equal volumes to create a 1:1 mixture (5 mM each). Dilute this mixture in 50:50 ACN:Water to a working concentration of 1 mM.

-

-

Incubation Setup (perform in triplicate):

-

On ice, prepare master mixes in microcentrifuge tubes. For each reaction, you will need a final volume of 200 µL.

-

Test Reaction:

-

100 µL of 0.5 M Phosphate Buffer (pH 7.4)

-

Add water to bring the volume close to 200 µL (e.g., 73 µL)

-

5 µL HLM (final concentration: 0.5 mg/mL)

-

10 µL UDPGA solution (final concentration: 2 mM)

-

2 µL of the 1 mM Belinostat/Belinostat-d5 mix (final concentration: 10 µM)

-

-

Negative Control (No Cofactors): Prepare as above, but replace the NADPH and UDPGA solutions with an equivalent volume of buffer. This control helps differentiate enzymatic metabolism from chemical degradation.

-

-

Initiate Reaction:

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Start the reaction by adding 10 µL of the NADPH regenerating system solution (for a final concentration of 1 mM NADP⁺).

-

Incubate at 37°C in a shaking water bath for 60 minutes.

-

-

Terminate Reaction:

-

Stop the reaction by adding 400 µL of ice-cold ACN containing 0.1% formic acid. This precipitates the microsomal proteins and quenches enzymatic activity.

-

Vortex vigorously for 30 seconds.

-

-

Sample Processing:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean vial or 96-well plate.

-

The sample is now ready for LC-MS/MS analysis. Store at -80°C if not analyzing immediately.[22]

-

Caption: Workflow for the in vitro HLM incubation protocol.

Protocol 2: LC-MS/MS Analysis and Data Mining

Rationale: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is essential for this work. It provides the mass accuracy needed to confirm elemental compositions and the sensitivity to detect low-level metabolites.

Instrumentation and Conditions:

-

LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290)

-

MS System: Q-TOF or Orbitrap Mass Spectrometer

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Method:

-